molecular formula C11H14FNO3 B1375122 2-Propoxyethyl 2-fluoropyridine-4-carboxylate CAS No. 1340312-92-6

2-Propoxyethyl 2-fluoropyridine-4-carboxylate

Cat. No.: B1375122
CAS No.: 1340312-92-6
M. Wt: 227.23 g/mol
InChI Key: QSMLIXQDYUZPGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Propoxyethyl 2-fluoropyridine-4-carboxylate is a chemical compound with the CAS number 1340312-92-6 and a molecular formula of C 11 H 14 FNO 3 . It has a molecular weight of 227.23 g/mol . This compound is designed for research applications and serves as a valuable building block in medicinal chemistry and drug discovery projects. The presence of both the fluoropyridine and ester functional groups makes it a versatile intermediate for constructing more complex molecules, potentially for the development of pharmaceuticals and agrochemicals. Researchers can utilize this compound as a precursor for further chemical synthesis. Key physical and chemical properties include a predicted boiling point of 292.7 ± 30.0 °C at a standard pressure of 760 mmHg and a calculated density of 1.2 ± 0.1 g/cm 3 . The SMILES notation for the compound is CCCOCCOC(=O)c1ccnc(c1)F, and its InChIKey is QSMLIXQDYUZPGB-UHFFFAOYSA-N . Handling and Safety: Appropriate safety precautions should be taken when handling this material. It is recommended to wear protective equipment, including gloves, masks, and protective clothing, to avoid contact with skin or eyes . Storage: For optimal stability, it is advised to store this product at -4°C for short-term use (1-2 weeks) or at -20°C for longer-term preservation (1-2 years) . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

2-propoxyethyl 2-fluoropyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO3/c1-2-5-15-6-7-16-11(14)9-3-4-13-10(12)8-9/h3-4,8H,2,5-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSMLIXQDYUZPGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCCOC(=O)C1=CC(=NC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Propoxyethyl 2-fluoropyridine-4-carboxylate involves several steps. One common method includes the reaction of 2-fluoropyridine-4-carboxylic acid with 2-propoxyethanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or column chromatography.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2-Propoxyethyl 2-fluoropyridine-4-carboxylate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Pharmaceutical Applications

1.1 Anticancer Agents
Fluorinated compounds, including 2-propoxyethyl 2-fluoropyridine-4-carboxylate, are integral in the development of anticancer agents due to their unique electronic properties. The presence of fluorine can enhance the bioactivity of drugs by improving their metabolic stability and bioavailability. For instance, fluorinated pyridines have been studied for their potential use in targeting specific cancer pathways, making them suitable candidates for drug development aimed at treating various cancers .

1.2 Antimicrobial Properties
Research has indicated that fluorinated heterocycles exhibit significant antimicrobial activity. The introduction of fluorine atoms can modify the lipophilicity and electronic properties of the compound, potentially leading to enhanced interactions with microbial targets. Studies have shown that derivatives of fluorinated pyridines can inhibit bacterial growth, suggesting their utility in developing new antibiotics .

Material Science Applications

2.1 Polymer Chemistry
In polymer chemistry, this compound can serve as a monomer or additive in the synthesis of advanced materials. Its incorporation into polymers can enhance thermal stability and chemical resistance, making it valuable for applications in coatings and adhesives .

2.2 Fluorinated Polymers
Fluorinated polymers are known for their unique properties such as low surface energy and high chemical resistance. The use of this compound in creating such polymers can lead to materials that are suitable for use in harsh environments, including aerospace and automotive applications .

Synthesis and Methodology

The synthesis of this compound typically involves several chemical reactions that incorporate fluorine into the pyridine ring. Common methods include:

  • Nucleophilic Substitution Reactions : These reactions utilize nucleophiles to replace halogen atoms with fluorine.
  • Diazotization Reactions : This method allows for the selective introduction of fluorine into specific positions on the pyridine ring.

These synthetic routes are crucial for producing compounds with desired biological activities and physical properties .

Case Studies

Study Findings Application
Shestopalov et al., 2014Investigated the synthesis of fluorinated pyridines and their biological activitiesDevelopment of new pharmaceuticals targeting cancer
Nenajdenko et al., 2014Reviewed methods for synthesizing fluorinated heterocyclesEnhanced understanding of the role of fluorination in drug design
CymitQuimica Product StudyAnalyzed the properties and potential uses of this compoundSuggested applications in material science

Mechanism of Action

The mechanism of action of 2-Propoxyethyl 2-fluoropyridine-4-carboxylate involves its interaction with specific molecular targets. The fluorine atom in the pyridine ring enhances the compound’s ability to interact with biological molecules, potentially inhibiting or activating enzymes and receptors. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

2-Propoxyethyl 2-fluoropyridine-4-carboxylate can be compared with other fluoropyridine derivatives, such as:

The uniqueness of this compound lies in its combination of the propoxyethyl group and the fluorine atom, which together confer specific chemical and biological properties that are valuable in research and industrial applications.

Biological Activity

2-Propoxyethyl 2-fluoropyridine-4-carboxylate is a fluorinated heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C12H14FNO3. Its structure includes a pyridine ring substituted with a fluorine atom and an ester functional group, which is known to influence its biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The presence of the fluorine atom enhances lipophilicity, potentially facilitating better membrane permeability and receptor binding. The compound may exert its effects through modulation of enzymatic activity and receptor interactions, similar to other fluorinated compounds in pharmacology.

Anticancer Activity

Recent studies have indicated that derivatives of fluorinated pyridines, such as this compound, exhibit anticancer properties by inhibiting key signaling pathways involved in tumor growth. For instance, compounds with similar structures have shown promise as dual inhibitors of c-Met and VEGFR-2, which are critical in cancer progression .

Table 1: Inhibition Potency of Related Compounds

CompoundTargetIC50 (μM)
Compound 12dc-Met0.11
Compound 12dVEGFR-20.19
2-Propoxyethyl...TBDTBD

Herbicidal Activity

The compound has also been explored for its herbicidal properties. Research indicates that similar compounds can effectively inhibit weed growth by targeting specific metabolic pathways in plants. Such findings suggest that this compound may have potential applications in agricultural chemistry .

Case Studies

  • Antitumor Efficacy : A study evaluating the efficacy of various pyridine derivatives found that certain analogs exhibited significant antitumor activity in vitro, leading to further investigations into their mechanisms of action and potential clinical applications .
  • Weed Management : In agricultural studies, the application of fluorinated pyridine derivatives demonstrated effective control over specific weed species, suggesting a viable path for developing new herbicides based on this compound .

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